

Spectroscopic Profile of Chlorodiethylborane: A Technical Guide

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Compound of Interest

Compound Name: *Chlorodiethylborane*

Cat. No.: *B1606905*

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Introduction

Chlorodiethylborane ($(C_2H_5)_2BCl$), also known as diethylboron chloride, is a versatile and highly reactive organoborane reagent. Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a Lewis acid catalyst, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are paramount in verifying the purity and confirming the identity of this air- and moisture-sensitive compound. This technical guide provides a comprehensive overview of the spectroscopic characterization of **chlorodiethylborane**, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and organized data tables are presented to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **chlorodiethylborane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H NMR	CDCl_3	~1.1	Triplet	Not specified	- CH_3
~1.2	Quartet	Not specified	- CH_2-		
^{11}B NMR	CDCl_3	~65	Singlet	N/A	B-Cl
^{13}C NMR	CDCl_3	Not specified	Not specified	Not specified	- CH_3 , - CH_2-

Note: Specific chemical shift and coupling constant values for ^1H and ^{13}C NMR can vary slightly depending on the solvent and concentration. The ^{11}B NMR chemical shift is a key identifier for tricoordinate boron compounds.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2950	Strong	C-H stretching (asymmetric)
~2870	Strong	C-H stretching (symmetric)
~1460	Medium	C-H bending (methylene)
~1380	Medium	C-H bending (methyl)
~1100	Strong	B-C stretching
~850	Strong	B-Cl stretching

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity	Assignment
104/106	Major peaks	$[M]^+$ molecular ion (presence of ^{35}Cl and ^{37}Cl isotopes)
75/77	Fragment	$[(\text{C}_2\text{H}_5)\text{BCl}]^+$
49	Fragment	$[\text{BCl}]^+$
29	Fragment	$[\text{C}_2\text{H}_5]^+$

Note: The mass spectrum of **chlorodiethylborane** will exhibit a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ^{35}Cl : ^{37}Cl).

Experimental Protocols

Given the air and moisture sensitivity of **chlorodiethylborane**, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Spectroscopy

Sample Preparation:

- In a glovebox, dissolve approximately 10-20 mg of **chlorodiethylborane** in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl_3 , C_6D_6).
- Transfer the solution to a dry NMR tube.
- Seal the NMR tube with a tight-fitting cap and wrap with parafilm for transport to the NMR spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire a standard one-dimensional proton spectrum.

- ^{11}B NMR: Acquire a one-dimensional boron-11 spectrum. A broad spectral width is recommended initially to locate the signal.
- ^{13}C NMR: Acquire a proton-decoupled one-dimensional carbon-13 spectrum. Due to the relatively low natural abundance of ^{13}C and potential quadrupolar broadening from the boron nucleus, a longer acquisition time may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- In a glovebox, place a small drop of neat **chlorodiethylborane** between two dry, infrared-transparent salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.
- Assemble the plates in a demountable cell holder.
- Remove the assembly from the glovebox and immediately acquire the spectrum to minimize atmospheric exposure.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000-400 cm^{-1} .
- Background: A background spectrum of the clean, dry salt plates should be acquired prior to the sample measurement.

Mass Spectrometry

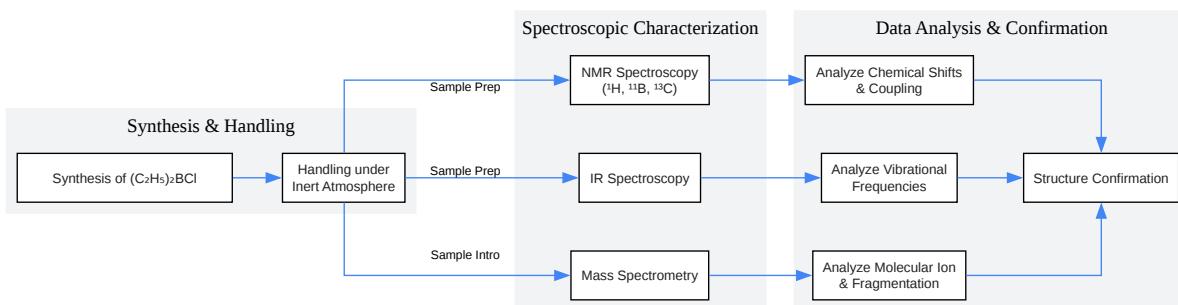
Sample Introduction: Due to its volatility and reactivity, direct injection or gas chromatography-mass spectrometry (GC-MS) are suitable methods. For GC-MS, a non-polar capillary column is recommended. All connections should be leak-tight to prevent atmospheric contamination.

Instrumentation and Data Acquisition:

- Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic distribution of chlorine-containing fragments. The NIST Chemistry WebBook reports an ionization energy of 10.3 ± 0.1 eV for **chlorodiethylborane**.^[1]

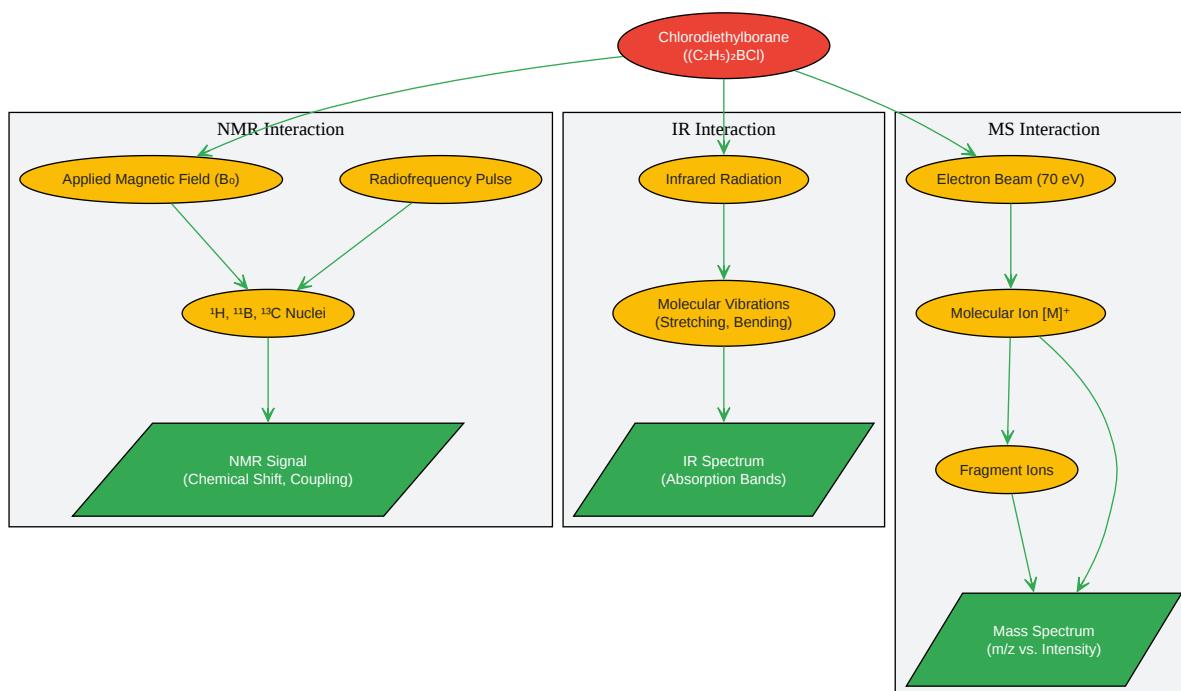
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **chlorodiethylborane**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **chlorodiethylborane**.

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Caption: Interaction of **chlorodiethylborane** with different spectroscopic techniques.

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References

- 1. Chlorodiethylborane [webbook.nist.gov]
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